molecular formula C22H23NO3 B5011024 4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid

4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid

Numéro de catalogue B5011024
Poids moléculaire: 349.4 g/mol
Clé InChI: RYTCBXHKPDPHQT-ODLFYWEKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid, also known as EM-652, is a synthetic compound that belongs to the family of retinoid X receptor (RXR) agonists. RXRs are nuclear receptors that play a crucial role in regulating gene expression and are involved in various physiological processes, including cell differentiation, proliferation, and apoptosis. EM-652 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, metabolic disorders, and neurological diseases.

Mécanisme D'action

4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid exerts its biological effects by binding to and activating RXRs. RXRs form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), to regulate gene expression. The activation of RXRs by this compound leads to the upregulation of genes involved in various physiological processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and disease model. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In metabolic disorders, this compound improves insulin sensitivity and glucose tolerance by regulating the expression of genes involved in glucose and lipid metabolism. In neurological diseases, this compound has neuroprotective effects and improves cognitive function by reducing inflammation and oxidative stress in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid is its specificity for RXRs, which allows for targeted modulation of gene expression. It also has a relatively low toxicity profile, making it a promising candidate for therapeutic applications. However, this compound has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the synthesis process of this compound is complex and time-consuming, which can limit its availability for research purposes.

Orientations Futures

There are several future directions for the research and development of 4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid. One area of interest is the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Another area of interest is the investigation of this compound in other disease models, such as cardiovascular diseases and autoimmune diseases. Additionally, the development of more efficient synthesis methods for this compound could increase its availability for research and clinical use.

Méthodes De Synthèse

The synthesis of 4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid involves several steps, starting from the reaction of 4-ethoxy-5-isopropyl-2-methylphenylboronic acid with 4-bromo-1-cyanobenzene. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-(2-methoxyethoxy)acetic acid to yield the final product. The overall yield of the synthesis process is around 20%, and the purity of the product is typically above 95%.

Applications De Recherche Scientifique

4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and cisplatin. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In neurological diseases, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

4-[(E)-1-cyano-2-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-5-26-21-10-15(4)18(12-20(21)14(2)3)11-19(13-23)16-6-8-17(9-7-16)22(24)25/h6-12,14H,5H2,1-4H3,(H,24,25)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTCBXHKPDPHQT-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=C(C#N)C2=CC=C(C=C2)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)C)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.